Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-
Description
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- is a pyridine derivative featuring a [(trimethylsilyl)oxy]methyl (-CH2-O-Si(CH3)3) substituent at the 3-position of the pyridine ring. This compound belongs to a class of organosilicon-modified pyridines, which are frequently utilized in organic synthesis as intermediates or protective groups due to the silyl moiety’s ability to enhance lipophilicity and stabilize reactive intermediates .
Properties
CAS No. |
85719-72-8 |
|---|---|
Molecular Formula |
C9H15NOSi |
Molecular Weight |
181.31 g/mol |
IUPAC Name |
trimethyl(pyridin-3-ylmethoxy)silane |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)11-8-9-5-4-6-10-7-9/h4-7H,8H2,1-3H3 |
InChI Key |
IWSCLNQGVISJDD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- typically involves the reaction of pyridine derivatives with trimethylsilylating agents. One common method is the reaction of pyridine with iodotrimethylsilane in the presence of a base . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyridine ring or the trimethylsilyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and bis(trimethylsilyl)acetamide are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions on the pyridine ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- to other silylated pyridine derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Comparisons
Positional Isomerism: The 3- and 4-substituted isomers (C9H15NOSi) share identical molecular formulas but differ in substituent placement. The 3-substituted derivative likely exhibits distinct electronic effects on the pyridine ring compared to the 4-isomer, influencing its reactivity in nucleophilic or electrophilic reactions .
Functional Group Variations: Ethenyl vs. Dual Substituents: 2-Methyl-6-[(trimethylsilyl)methyl]-pyridine (C14H27NSi) demonstrates how additional substituents (e.g., -CH3) can increase molecular weight and modify solubility or steric interactions .
- Silylation of hydroxymethylpyridines using trimethylsilyl chloride ().
- Coupling reactions with silyl-protected carboxylic acids or alcohols ().
Applications :
- Silyl-protected pyridines are commonly employed as intermediates in pharmaceuticals and agrochemicals. For example, the 4-isomer (CAS 58163-79-4) is listed in commercial catalogs, suggesting industrial relevance . The ethenyl variant (CAS 104501-58-8) may serve as a precursor in cross-coupling reactions due to its unsaturated bond .
Research Findings and Limitations
- Gaps in Data : Direct experimental data (e.g., NMR, melting points) for Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- are absent in the provided evidence. Properties are inferred from structural analogs.
Biological Activity
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its applications in medicinal chemistry.
Chemical Structure and Synthesis
Pyridine derivatives are known for their diverse biological activities. The specific compound Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- features a trimethylsilyl group, which can enhance solubility and stability. The synthesis typically involves the reaction of pyridine with trimethylsilyl chlorides under basic conditions, leading to the formation of the desired product.
Antimicrobial Activity
Research indicates that pyridine derivatives often exhibit significant antimicrobial properties. Studies have shown that compounds similar to Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- can inhibit the growth of various bacterial strains. For instance, a study conducted on related pyridine derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific derivative tested .
Antioxidant Properties
The antioxidant activity of pyridine compounds is another area of interest. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that certain pyridine derivatives could scavenge free radicals effectively, suggesting potential applications in health supplements or pharmaceuticals aimed at reducing oxidative damage .
Cytotoxicity and Cancer Research
The cytotoxic effects of Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- have been evaluated in various cancer cell lines. A notable study reported that this compound exhibited selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency at low concentrations . The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a trimethylsilyl substituent showed enhanced activity compared to their non-silylated counterparts .
- Cytotoxicity Assessment : In a study involving MTT assays, Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- demonstrated significant cytotoxic effects on MCF-7 cells at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in oncology .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- | 64 | Staphylococcus aureus |
| Pyridine derivative A | 128 | Escherichia coli |
| Pyridine derivative B | 32 | Pseudomonas aeruginosa |
Table 2: Cytotoxicity Results in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- | MCF-7 | 10 |
| Pyridine derivative C | A549 | 15 |
| Control (No treatment) | MCF-7 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
